Chitohexaose

Vue d'ensemble

Description

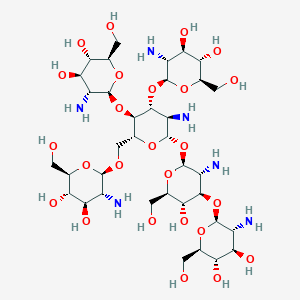

Chitohexaose is a chitin-derived oligosaccharide composed of six N-acetyl-D-glucosamine units. It is a member of the chitooligosaccharides family, which are known for their various biological activities and potential applications in different fields. This compound has gained attention due to its unique properties and potential therapeutic benefits.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chitohexaose can be synthesized through various methods, including chemical, physical, and enzymatic processes. Chemical methods involve the use of hydrogen peroxide oxidation and acid hydrolysis, while physical methods include microwave treatment, ultraviolet radiation, and ultrasonic treatment. Enzymatic methods utilize specific enzymes like chitosanase to produce this compound with a desired degree of polymerization .

Industrial Production Methods

Industrial production of this compound often involves the use of enzymatic hydrolysis of chitosan, a deacetylated derivative of chitin. The process typically includes the following steps:

Preparation of Chitosan: Chitin is deacetylated to produce chitosan.

Enzymatic Hydrolysis: Chitosan is hydrolyzed using chitosanase to produce this compound.

Purification: The resulting this compound is purified using chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Chitohexaose undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce derivatives with different functional groups.

Reduction: Reduction reactions can modify the structure of this compound, leading to the formation of reduced oligosaccharides.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various organic reagents for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include oxidized this compound, reduced this compound, and substituted this compound derivatives.

Applications De Recherche Scientifique

Chitohexaose has a wide range of scientific research applications, including:

Chemistry: this compound is used as a building block for the synthesis of more complex molecules and materials.

Mécanisme D'action

Chitohexaose exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the activation of macrophages via the Toll-like receptor 4 (TLR4) signaling pathway. This activation leads to the production of anti-inflammatory cytokines such as interleukin-10 (IL-10), which helps to balance the immune response and reduce inflammation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Chitohexaose is part of the chitooligosaccharides family, which includes other compounds such as chitobiose, chitotriose, chitotetraose, and chitopentaose .

Uniqueness

Compared to other chitooligosaccharides, this compound has shown stronger biological activities, particularly in terms of its anti-inflammatory and immunomodulatory effects. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for various applications .

Propriétés

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-6-[[(2R,3S,4R,5R,6S)-5-amino-6-[(2S,3R,4R,5S,6R)-3-amino-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68N6O25/c37-13-24(53)19(48)7(1-43)58-31(13)57-6-12-28(64-32-14(38)25(54)20(49)8(2-44)59-32)30(66-34-16(40)27(56)22(51)10(4-46)61-34)18(42)36(63-12)67-35-17(41)29(23(52)11(5-47)62-35)65-33-15(39)26(55)21(50)9(3-45)60-33/h7-36,43-56H,1-6,37-42H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKESYGFNPLIPQF-GXRNKMMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)N)N)N)OC5C(C(C(C(O5)CO)O)O)N)OC6C(C(C(C(O6)CO)O)O)N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)N)N)N)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)N)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68N6O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217688 | |

| Record name | Chitohexaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

985.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6734-92-5 | |

| Record name | Chitohexaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006734925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chitohexaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-(2-oxolanylmethyl)thiourea](/img/structure/B1231752.png)

![1-methyl-4-[2-oxo-2-(N-(phenylmethyl)anilino)ethyl]-5-pyrrolo[3,2-b]pyrrolecarboxylic acid propan-2-yl ester](/img/structure/B1231754.png)

![N-[(4-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxo-2-pyrrolidinecarboxamide](/img/structure/B1231756.png)

![2,4-dimethyl-6-oxo-N-[(2,4,6-trifluorophenyl)methyl]-3-pyrancarboxamide](/img/structure/B1231759.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1231760.png)

![10-[3-(Dibutylamino)-2-hydroxypropyl]-9-acridinone](/img/structure/B1231768.png)

![N-butyl-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B1231769.png)